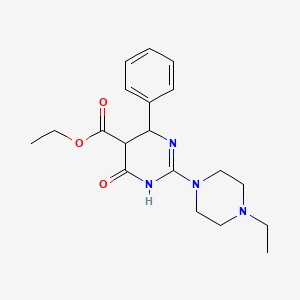

ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to the category of pyrimidine derivatives, recognized for their varied biological activities. Research has delved into the synthesis, characterization, and application of these compounds in various scientific fields, excluding direct drug use and associated dosages or side effects.

Synthesis Analysis

Pyrimidine derivatives, including the specified compound, are typically synthesized through cyclocondensation reactions, such as the Biginelli reaction. This process involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions to yield a diverse array of substituted pyrimidines. These reactions can be catalyzed by various catalysts, including SiCl4, to improve yield and selectivity (Mohan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, and by X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's chemical behavior and properties (Qi et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, which allow for functional group modifications and the synthesis of complex organic molecules. These reactions are pivotal for the development of compounds with specific chemical and biological properties (Matsumoto & Minami, 1975).

Scientific Research Applications

Synthesis and Chemical Transformations

The scientific research applications of ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate encompass a variety of synthetic and chemical transformation processes. One notable application involves the hydrolysis and subsequent cyclization of related compounds, leading to the formation of heterocyclic systems with significant biocidal properties against various bacterial and fungal strains. This process exemplifies the compound's utility in developing new antimicrobial agents (Youssef et al., 2011).

Antiproliferative Activities

In the realm of anticancer research, derivatives of the compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Specific derivatives demonstrated considerable activity, highlighting their potential as foundational structures for developing novel anticancer therapies (Mallesha et al., 2012).

Antifungal Properties

The compound's derivatives also show promise in antifungal applications, with certain synthesized pyrimidine derivatives exhibiting selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast. This suggests potential for these compounds in treating fungal infections (Fellah et al., 1996).

Antibacterial Agents

Furthermore, the compound has been utilized in the synthesis of antibacterial agents, with specific derivatives showing enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa. This underscores the compound's versatility in contributing to the development of new antibiotics (Matsumoto & Minami, 1975).

Complex Formation and Structural Analysis

In addition to pharmaceutical applications, the compound and its derivatives have been studied for their ability to form complexes with metals such as Ni(II), Zn(II), and Cd(II). Spectroscopic and DFT techniques have provided insights into the structural characteristics of these complexes, contributing to the field of coordination chemistry (Prakash et al., 2014).

properties

IUPAC Name |

ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-3-22-10-12-23(13-11-22)19-20-16(14-8-6-5-7-9-14)15(17(24)21-19)18(25)26-4-2/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAAQQFDIDRFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)